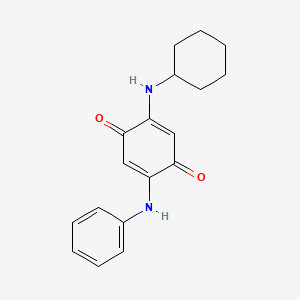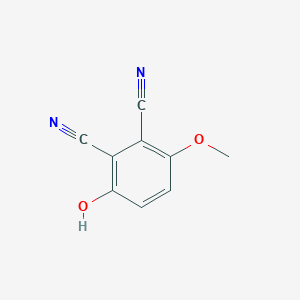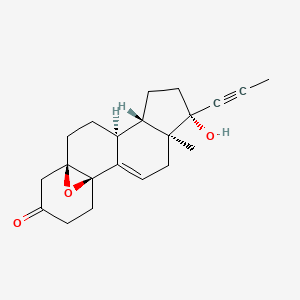
17beta-Hydroxy-17-(but-2yn-1-yl)-estra-5-(10),9(11)-dien-3-one Cyclic 1,2 Ethanediyl Acetal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“17beta-Hydroxy-17-(but-2yn-1-yl)-estra-5-(10),9(11)-dien-3-one Cyclic 1,2 Ethanediyl Acetal” is a synthetic steroidal compound. Steroidal compounds are known for their diverse biological activities and applications in medicine, particularly in hormone therapy and cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of steroidal compounds typically involves multiple steps, including the formation of the steroid nucleus, functional group modifications, and the introduction of specific side chains. The preparation of “17beta-Hydroxy-17-(but-2yn-1-yl)-estra-5-(10),9(11)-dien-3-one Cyclic 1,2 Ethanediyl Acetal” would likely involve:
- Formation of the steroid nucleus through cyclization reactions.
- Introduction of the 17beta-hydroxy group via selective reduction.
- Addition of the but-2yn-1-yl side chain through alkylation reactions.
- Formation of the cyclic 1,2 ethanediyl acetal through acetalization reactions.
Industrial Production Methods
Industrial production of such compounds often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Halogenation or other substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a precursor for synthesizing other steroidal derivatives.
Biology
In biological research, it may be used to study hormone receptor interactions and signal transduction pathways.
Medicine
Industry
Industrially, it might be used in the production of pharmaceuticals or as a research chemical.
Mechanism of Action
The mechanism of action for steroidal compounds typically involves binding to specific receptors, such as hormone receptors, and modulating gene expression. This compound may interact with estrogen or androgen receptors, influencing cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
Estradiol: A natural estrogen with similar structural features.
Testosterone: An androgen with a similar steroid nucleus.
Dexamethasone: A synthetic steroid with anti-inflammatory properties.
Uniqueness
The uniqueness of “17beta-Hydroxy-17-(but-2yn-1-yl)-estra-5-(10),9(11)-dien-3-one Cyclic 1,2 Ethanediyl Acetal” lies in its specific functional groups and side chains, which may confer unique biological activities and therapeutic potential.
Properties
Molecular Formula |
C21H26O3 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
(1R,5S,6S,9S,10S,13R)-6-hydroxy-5-methyl-6-prop-1-ynyl-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-en-15-one |
InChI |
InChI=1S/C21H26O3/c1-3-8-19(23)10-7-16-15-5-11-20-13-14(22)4-12-21(20,24-20)17(15)6-9-18(16,19)2/h6,15-16,23H,4-5,7,9-13H2,1-2H3/t15-,16-,18-,19-,20+,21+/m0/s1 |
InChI Key |
AXHLWUOZJPHUIH-NLNBCDFGSA-N |
Isomeric SMILES |
CC#C[C@@]1(CC[C@@H]2[C@@]1(CC=C3[C@H]2CC[C@@]45[C@@]3(O4)CCC(=O)C5)C)O |
Canonical SMILES |
CC#CC1(CCC2C1(CC=C3C2CCC45C3(O4)CCC(=O)C5)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(4-Methoxyphenyl)-diphenylmethylamino-6-methoxy-9H-purin-9-yl]-13C2, 15N-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]-cyclopentanol](/img/structure/B13859111.png)
![(3S, 7R, 7aR)-5-Benzyl-2,2-dimethyl-2,3,7,7a-tetrahydroimidazo[5,1-b]thiazole-3, 7-dicarboxylic Acid](/img/structure/B13859117.png)
![1-[2-(Propan-2-yloxy)phenyl]ethan-1-amine Hydrochloride](/img/structure/B13859118.png)

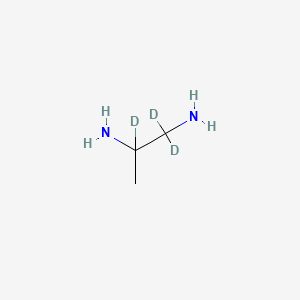
![5-[Hydroxy(phenyl)methyl]-3-methyl-1,3,4-oxadiazol-2-one](/img/structure/B13859127.png)
![2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B13859132.png)
![tert-butyl N-[4-[2-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]anilino]-2-oxoethyl]-1,3-thiazol-2-yl]carbamate](/img/structure/B13859139.png)
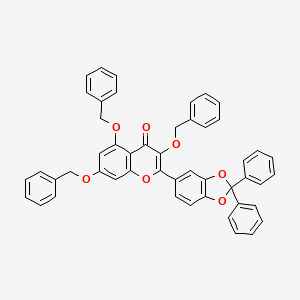
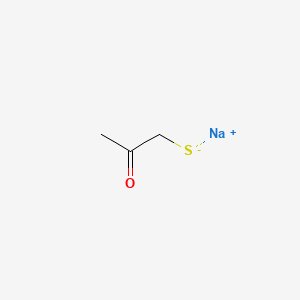
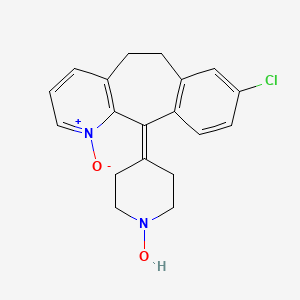
![Ethyl 2-(Oxazol-5-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13859155.png)
